molecular formula C21H27FN4O4 B10876624 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10876624
M. Wt: 418.5 g/mol
InChI Key: YMQIUHRHAHAOSX-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C21H27FN4O4 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework, integrating a pyrazole ring with a fluorophenyl group and a morpholine moiety, which enhances its pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is C₂₃H₃₁FN₄O₃, indicating the presence of 23 carbon atoms, 31 hydrogen atoms, one fluorine atom, four nitrogen atoms, and three oxygen atoms. The presence of the pyrazole ring is particularly significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. The compound's structure suggests potential interactions with cancer-related pathways. For instance, studies have shown that certain pyrazole analogs can inhibit key enzymes involved in tumor growth and proliferation.

2. Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory activities. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary data suggest that compounds with similar structures have shown IC50 values in the low micromolar range against COX enzymes .

3. Neuroprotective Properties

The morpholine component of the compound may contribute to neuroprotective effects. Pyrazole derivatives have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. For example, certain analogs have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on related compounds:

Compound NameStructural FeaturesBiological Activity
CelecoxibPyrazole coreCOX-2 inhibitor
PhenylbutazonePyrazole with phenyl groupsAnti-inflammatory
RimonabantPyrazole with cannabinoid activityAppetite suppressant

These comparisons highlight how modifications in the core structure can lead to variations in biological potency.

Case Studies

Recent studies have explored various pyrazole derivatives for their therapeutic potential:

  • Anticancer Studies : A study demonstrated that specific pyrazole derivatives inhibited cancer cell proliferation through apoptosis pathways. The analogs showed IC50 values ranging from 0.5 to 2 µM against different cancer cell lines .
  • Neuroprotective Effects : Another investigation focused on morpholine-containing pyrazoles that exhibited protective effects against oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative disorders .
  • Anti-inflammatory Activity : Research on structurally similar compounds indicated significant COX inhibition, with some derivatives achieving IC50 values below 100 nM, underscoring their potential as anti-inflammatory agents .

Properties

Molecular Formula

C21H27FN4O4

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H27FN4O4/c1-15(23-8-3-9-25-10-12-30-13-11-25)20-18(14-19(27)29-2)24-26(21(20)28)17-6-4-16(22)5-7-17/h4-7,24H,3,8-14H2,1-2H3

InChI Key

YMQIUHRHAHAOSX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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